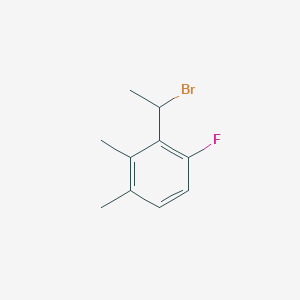

2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene

CAS No.:

Cat. No.: VC18637318

Molecular Formula: C10H12BrF

Molecular Weight: 231.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrF |

|---|---|

| Molecular Weight | 231.10 g/mol |

| IUPAC Name | 2-(1-bromoethyl)-1-fluoro-3,4-dimethylbenzene |

| Standard InChI | InChI=1S/C10H12BrF/c1-6-4-5-9(12)10(7(6)2)8(3)11/h4-5,8H,1-3H3 |

| Standard InChI Key | RYXMJMCHXHXMIY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)C(C)Br)C |

Introduction

Overview

2-(1-Bromoethyl)-1-fluoro-3,4-dimethylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromoethyl group, fluorine atom, and two methyl groups at the 3- and 4-positions. Its molecular formula is C₁₀H₁₂BrF, with a molecular weight of 231.10 g/mol . While direct experimental data for this compound is limited, its structural analogs and synthesis pathways provide critical insights into its properties and applications.

Structural and Physical Properties

The compound features a benzene core with distinct substituents influencing its electronic and steric profiles:

-

Fluorine at position 1 exerts an electron-withdrawing effect, directing electrophilic reactions to specific ring positions.

-

Methyl groups at positions 3 and 4 enhance steric hindrance and stabilize the aromatic system through hyperconjugation.

-

Bromoethyl group at position 2 introduces reactivity for nucleophilic substitution or elimination reactions.

Table 1: Comparative Physical Properties of Analogous Compounds

Synthesis and Industrial Production

Synthetic Routes

The compound can be synthesized via electrophilic bromination or alkylation of pre-functionalized aromatic precursors. A plausible route involves:

-

Friedel-Crafts Alkylation: Introducing the ethyl group to 1-fluoro-3,4-dimethylbenzene using ethyl bromide and a Lewis acid catalyst (e.g., AlCl₃).

-

Bromination: Subsequent bromination at the ethyl group’s terminal position using N-bromosuccinimide (NBS) under radical conditions .

Catalytic Optimization

Industrial-scale production may employ quaternary ammonium salts (e.g., tetrabutyl ammonium bromide) with FeCl₃ to enhance regioselectivity. For example, similar protocols achieved 85–93% yields for 4-bromo-1,2-xylene by optimizing catalyst ratios (FeCl₃:quaternary salt = 4–5:1) .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides):

This reactivity is leveraged in pharmaceutical intermediates, such as coupling with piperidones to generate bioactive molecules .

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), the compound may form alkenes via dehydrohalogenation:

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the para and ortho positions relative to itself, enabling functionalization for complex molecule synthesis.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antiviral and antibiotic agents. For instance, analogs like 3-bromo-5-fluorobenzotrifluoride are used in quinoline derivatives with demonstrated bioactivity .

Agrochemical Development

Halogenated aromatics are critical in pesticide synthesis. The bromoethyl group’s reactivity facilitates cross-coupling reactions to generate herbicidal compounds.

Material Science

Fluorinated aromatics contribute to liquid crystals and polymeric materials, where thermal stability and electronic properties are paramount .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume